Cas no 59-41-6 (Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-)

Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl- structure
59-41-6 structure
Product Name:Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-
Numero CAS:59-41-6
MF:C11H17BrN
MW:243.163382291794
CID:369781
PubChem ID:2431
Update Time:2025-04-19

Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-
    • (2-bromophenyl)methyl-ethyl-dimethylazanium
    • Bretylium
    • NCGC00168463-06
    • C06855
    • Q420026
    • NCGC00168463-04
    • AB00383047
    • CHEBI:3172
    • DTXSID3046958
    • AAQOQKQBGPPFNS-UHFFFAOYSA-N
    • [(2-bromophenyl)methyl](ethyl)dimethylazanium
    • BSPBio_000904
    • (2-bromophenyl)methyl-ethyl-dimethyl-ammonium
    • 59-41-6
    • Bretylium tosylate(USAN)
    • NCGC00168463-02
    • Benzenemethanaminium, 2-bromo-N-ethyl-N,N-dimethyl-
    • ASL 603
    • SCHEMBL15438
    • Bretylan
    • Bretylium ion
    • UNII-RZR75EQ2KJ
    • SPBio_003063
    • A21112
    • 2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium
    • Prestwick2_000942
    • L000814
    • Bretylum
    • N-ethyl-N,N-dimethyl-2-bromobenzenemethanaminium
    • N-(2-bromobenzyl)-N,N-dimethylethanaminium
    • Bretylium tolsylate
    • BPBio1_000996
    • GTPL7130
    • (2-bromobenzyl)ethyldimethylaminium
    • CHEMBL1199080
    • RZR75EQ2KJ
    • NS00007932
    • Bretylium cation
    • BRETYLIUM [VANDF]
    • NCGC00168463-01
    • Prestwick1_000942
    • BRETYLIUM [WHO-DD]
    • Prestwick3_000942
    • DB01158
    • (O-BROMOBENZYL)ETHYLDIMETHYLAMMONIUM
    • BRD-K49669424-001-01-6
    • BRD-K49669424-075-19-2
    • Inchi: 1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
    • Chiave InChI: AAQOQKQBGPPFNS-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC=CC=1C[N+](C)(C)CC

Proprietà calcolate

  • Massa esatta: 242.054437
  • Massa monoisotopica: 242.054437
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 2.8

Proprietà sperimentali

  • Punto di fusione: [238]
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.